molecular formula C10H10O5 B13527622 3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid

3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13527622
M. Wt: 210.18 g/mol
InChI Key: RRKRGSNBJQKLOR-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid (IUPAC name: 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid) is a phenylpyruvic acid derivative characterized by a 2-oxopropanoic acid backbone substituted with a 3-hydroxy-4-methoxyphenyl group. It is also known as vanilpyruvic acid or 3-methoxy-4-hydroxyphenylpyruvic acid (CAS: 1081-71-6) . This compound is structurally related to intermediates in tyrosine metabolism and natural product biosynthesis, with a molecular formula of C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol.

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H10O5/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,11H,5H2,1H3,(H,13,14)

InChI Key

RRKRGSNBJQKLOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)C(=O)O)O

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

  • The synthesis often starts from commercially available aromatic amino acids or phenolic precursors such as L-tyrosine derivatives or substituted phenylglycidyl ethers.
  • Protection of hydroxyl groups (e.g., benzyl or alkyl protecting groups) is used to control regioselectivity during alkylation or oxidation steps.
  • Epoxide intermediates (e.g., benzyl glycidyl ether derivatives) serve as key building blocks for introducing the 2-oxopropanoic acid functionality.

Key Synthetic Steps

Step Description Reagents/Conditions Notes
1. Selective O-alkylation or O-aralkylation Protection of phenolic hydroxyl groups to prevent side reactions Base (NaOH, KOH, Na2CO3, NaHCO3), alkyl or aralkyl halides, chelating agents, solvents (e.g., 2-propanol) Ensures regioselective substitution on aromatic ring
2. Diazotization and subsequent dialkylation Introduction of hydroxypropanoic acid moiety Diazotizing agents, excess alkylating agents, suitable solvents Enables formation of optically pure 3-aryl-2-hydroxypropanoic acid derivatives
3. Cyclization and debenzylation Formation of cyclic intermediates and removal of protecting groups Metal catalysts such as Pd/C, Pd(OH)2, Raney-Ni, TiCl4 with dichloromethane Critical for obtaining the free hydroxy compound
4. Oxidation to β-keto acid Conversion of hydroxypropanoic acid to 2-oxopropanoic acid Oxidizing agents like chromium trioxide with H2SO4 or sodium chlorite/TEMPO/bleach Provides the keto function at the 2-position

Representative Synthetic Route from Patent Literature

A patented process describes the preparation of optically active 3-aryl-2-hydroxypropanoic acids starting from (S)-benzyl glycidyl ether with the following highlights:

  • The epoxide ring is opened regioselectively to introduce the hydroxypropanoic acid side chain.
  • Protection and deprotection steps ensure high enantiomeric purity (ee > 97-99%).
  • Overall chemical yields range from 40-45%.
  • The process uses common bases (NaOH, KOH) and metal catalysts for debenzylation.
  • Oxidation steps are carefully controlled to avoid over-oxidation or side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of 3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid derivatives with additional ketone or carboxylic acid groups.

    Reduction: Formation of 3-(3-Hydroxy-4-methoxyphenyl)-2-hydroxypropanoic acid.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The ketone group can undergo nucleophilic addition reactions, further influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(3-hydroxy-4-methoxyphenyl)-2-oxopropanoic acid with structurally or functionally related compounds, highlighting key differences in substituents, molecular properties, and biological roles.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Chemical Relevance Reference
3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid C₁₀H₁₀O₅ 210.18 3-hydroxy, 4-methoxy, 2-oxopropanoate Intermediate in tyrosine metabolism; substrate for enzymes in natural product biosynthesis
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid C₁₀H₉BrO₅ 289.08 3-bromo, 4-hydroxy, 5-methoxy Bromine enhances electrophilicity; potential halogenated drug intermediate
3-(4-Fluorophenyl)-2-oxopropanoic acid C₉H₇FO₃ 182.15 4-fluoro Fluorine's electronegativity alters acidity and bioavailability; studied in pharmacokinetics
3-(1H-Indol-3-yl)-2-oxopropanoic acid C₁₁H₉NO₃ 203.19 Indole ring Structural analog with aromatic indole moiety; potential interactions with tryptophan pathways
4-Hydroxyphenylpyruvate (3-(4-hydroxyphenyl)-2-oxopropanoic acid) C₉H₈O₄ 180.16 4-hydroxy Key metabolite in tyrosine catabolism; lacks methoxy group
3-(4-Methoxyphenyl)-2-oxopropanoic acid (MPOPA) C₁₀H₁₀O₄ 194.18 4-methoxy Substrate for nonribosomal peptide synthetases; positional isomer of target compound
3-(Cyclohex-2-en-1-yl)-2-oxopropanoic acid C₉H₁₂O₃ 168.19 Cyclohexenyl ring Biosynthetic intermediate in salinosporamide A production; aliphatic vs. aromatic substitution
3-(3-Hydroxy-4-methoxyphenyl)propanoic acid C₁₀H₁₂O₄ 196.20 3-hydroxy, 4-methoxy, propanoate Dietary metabolite (berry interventions); lacks oxo group, altering reactivity
Isoferulic acid [(2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid] C₁₀H₁₀O₄ 194.18 3-hydroxy, 4-methoxy, conjugated double bond Cinnamic acid derivative; structural similarity but distinct conjugation vs. ketone functionality

Key Observations:

Substituent Position and Reactivity: The 3-hydroxy-4-methoxy substitution in the target compound distinguishes it from analogs like MPOPA (4-methoxy only) and 4-hydroxyphenylpyruvate (4-hydroxy only). This substitution pattern influences hydrogen bonding and electronic effects, critical for enzyme-substrate interactions .

Functional Group Impact: The 2-oxopropanoic acid moiety is shared with cyclohexenyl derivatives () and indole-containing analogs (), but the aromatic vs. aliphatic rings dictate divergent biosynthetic roles (e.g., salinosporamide intermediates vs. tryptophan-related pathways) . Replacement of the oxo group with a propanoic acid () reduces acidity (pKa ~4.5 for oxo vs. ~4.9 for propanoic acid) and alters metabolic stability .

Biological Context :

  • The target compound and MPOPA are both α-keto acids but differ in substitution positions, affecting recognition by enzymes like HcaB in peptide biosynthesis .
  • Isoferulic acid shares the 3-hydroxy-4-methoxyphenyl group but features a conjugated double bond, enabling resonance stabilization absent in the target compound .

Biological Activity

3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid, also known as a phenolic compound, has garnered interest in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H10_{10}O5_5
  • Molecular Weight : 210.18 g/mol

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties. 3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid exhibits significant free radical scavenging activity. A study measured its effectiveness against DPPH radicals, showing a SC50_{50} value (the concentration required to scavenge 50% of the DPPH radicals) comparable to well-known antioxidants like ascorbic acid .

Antidiabetic Properties

Research indicates that this compound may possess antidiabetic effects. In animal models, it has been shown to improve glucose metabolism and enhance insulin sensitivity. The underlying mechanisms involve the modulation of key metabolic pathways, including the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

Anticancer Potential

There is emerging evidence supporting the anticancer properties of 3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1. These findings suggest its potential as a therapeutic agent in cancer treatment .

Neuroprotective Effects

The neuroprotective potential of this compound has been evaluated in various studies. It appears to mitigate oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases. The modulation of neuroinflammatory responses is another proposed mechanism through which it exerts its protective effects .

The biological activities of 3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid can be attributed to several mechanisms:

  • Antioxidant Defense : The compound enhances the body's antioxidant defenses by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Anti-inflammatory Pathways : It inhibits pro-inflammatory cytokines and modulates signaling pathways related to inflammation, such as NF-kB.
  • Metabolic Regulation : By activating AMPK, it influences lipid and glucose metabolism, promoting energy expenditure and reducing fat accumulation.

Case Studies and Research Findings

StudyFindingsYear
Demonstrated improved muscle function and metabolic health in mice administered with the compound.2023
Showed significant antioxidant activity with SC50_{50} values comparable to ascorbic acid.2023
Investigated neuroprotective effects against oxidative stress in neuronal cells.2023

Q & A

Q. What are the established synthetic routes for 3-(3-Hydroxy-4-methoxyphenyl)-2-oxopropanoic acid?

Methodological Answer: Synthesis typically involves aromatic substitution and keto-acid formation. One approach includes:

  • Step 1: Methoxylation and hydroxylation of phenylpropanoic acid derivatives.
  • Step 2: Oxidation of the side chain to introduce the 2-oxo group, often using oxidizing agents like KMnO₄ under controlled pH.
  • Step 3: Purification via recrystallization or HPLC (e.g., using Hypersil ODS columns with methanol-water-phosphoric acid mobile phases ).
  • Alternative Route: Enzymatic pathways, as seen in Bacillus spp., where isomerases like BacB catalyze intermediate transformations .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR: ¹H and ¹³C NMR identify substituents (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.7–7.2 ppm) .
  • HPLC: Reverse-phase methods with C18 columns, mobile phase methanol:water:phosphoric acid (50:150:0.1), UV detection at 320 nm .
  • Mass Spectrometry: ESI-MS confirms molecular ion [M-H]⁻ at m/z 194.18 (C₉H₈O₅) .

Q. What is the biological significance of this compound in enzymatic studies?

Methodological Answer:

  • Enzyme Inhibition: Acts as a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), critical in tyrosine catabolism. Experimental validation involves kinetic assays (e.g., IC₅₀ determination via UV-Vis spectroscopy) .
  • Biosynthesis Intermediates: Used to study isomerization pathways, e.g., non-enzymatic vs. enzyme-catalyzed (BacB) conversion to cyclohexenyl derivatives .

Advanced Research Questions

Q. How can researchers address isomerization challenges during biosynthesis or storage?

Methodological Answer:

  • Isomer Control: Use low-temperature storage (−20°C) and inert atmospheres to minimize non-enzymatic isomerization .
  • Enzymatic Stabilization: Co-incubate with isomerases (e.g., BacB) to maintain desired stereochemistry in biosynthetic pathways .
  • Analytical Monitoring: Employ chiral HPLC or circular dichroism (CD) spectroscopy to track isomer ratios .

Q. What crystallographic refinement considerations apply when determining the compound’s structure?

Methodological Answer:

  • Software: Use SHELXL for small-molecule refinement. Key parameters:

    ParameterValue
    Resolution<1.0 Å
    R-factor<5%
    Twinning DetectionSHELXD
  • Challenges: High-resolution data (≤1.0 Å) is critical due to the compound’s aromatic and keto groups, which introduce electron density complexities .

Q. How can contradictions in HPLC purity assessments be resolved?

Methodological Answer:

  • Column Optimization: Compare Hypersil ODS (C18) vs. Zorbax SB-C8 columns to resolve co-eluting impurities .
  • Detection Wavelength: Adjust from 320 nm to 280 nm to enhance sensitivity for trace impurities (e.g., residual phenylpyruvate derivatives) .
  • Cross-Validation: Confirm purity via orthogonal methods (e.g., NMR integration, LC-MS) .

Data Contradictions and Resolution

Q. Conflicting reports on biological activity in different isoforms

  • Issue: Some studies report isoferulic acid (similar structure) as more potent in antioxidant assays .
  • Resolution: Perform side-by-side assays under identical conditions (e.g., DPPH radical scavenging) and validate via LC-MS to rule out cross-contamination .

Q. Discrepancies in melting points across literature sources

  • Issue: Reported melting points range from 180–190°C .
  • Resolution: Standardize DSC protocols (heating rate 5°C/min, nitrogen purge) and verify compound purity via elemental analysis .

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